molecular formula C15H20N4O3 B2434601 6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 722471-88-7

6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2434601
CAS No.: 722471-88-7
M. Wt: 304.35
InChI Key: JKDXBMOZAPGXOP-UHFFFAOYSA-N
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Description

“6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C15H20N4O3 . It has a molecular weight of 304.34 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N4O3/c1-22-9-5-8-17-12-13 (16)19 (15 (21)18-14 (12)20)10-11-6-3-2-4-7-11/h2-4,6-7,17H,5,8-10,16H2,1H3, (H,18,20,21) .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.28±0.1 g/cm3 and a predicted pKa of 9.09±0.40 .

Scientific Research Applications

Chemical Structure and Properties

The compound 6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione and its analogs have been a subject of interest due to their unique chemical structure. Studies like that of El‐Brollosy et al. (2012) have examined the crystal structure of related compounds, noting that the pyrimidine rings are nearly planar and exhibit significant hydrogen bonding potential, which could influence their reactivity and interaction with other molecules (El‐Brollosy et al., 2012).

Synthesis Methods

Research into the synthesis of related tetrahydropyrimidine-2,4-diones has been extensive. For instance, Petersen, Pedersen, and Nielsen (2001) developed multiple synthesis routes for analogs of this compound, which could be important for creating various derivatives for research and potential pharmaceutical applications (Petersen, Pedersen, & Nielsen, 2001).

Potential Pharmaceutical Applications

The derivatives of this compound have shown potential in pharmaceutical chemistry. Research by Osyanin et al. (2014) indicates that naphtho- and benzopyranopyrimidines, to which this compound is structurally related, exhibit antibacterial and fungicidal activity, as well as antiallergic properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Supramolecular Chemistry

The compound’s derivatives have been studied for their role in supramolecular chemistry. Fonari et al. (2004) investigated pyrimidine derivatives as ligands for co-crystallization, forming complex hydrogen-bonded supramolecular assemblies, which is significant for the development of novel materials and drug delivery systems (Fonari et al., 2004).

Biochemical Research

In biochemical research, these compounds have been used to study their interactions with enzymes and nucleic acids. For example, Voegel et al. (1993) synthesized a derivative to explore its tautomeric properties, which are crucial in understanding hydrogen bonding in biological systems, especially in nucleic acid base pairing (Voegel, von Krosigk, & Benner, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-amino-1-benzyl-5-(3-methoxypropylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-22-9-5-8-17-12-13(16)19(15(21)18-14(12)20)10-11-6-3-2-4-7-11/h2-4,6-7,17H,5,8-10,16H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXBMOZAPGXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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